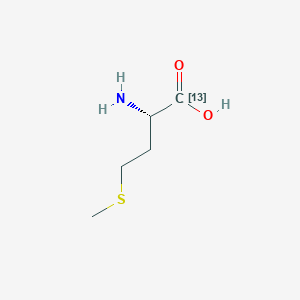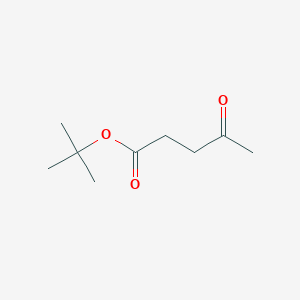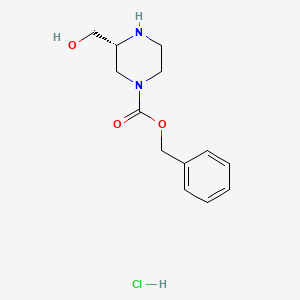
Praseodym(III)-triperchlorat-hydrat
Übersicht
Beschreibung
Praseodymium(III) triperchlorate hydrate (Pr(III)TPCH) is a chemical compound of praseodymium, a rare earth element, and triperchlorate anion with a hydrate structure. This compound is a white, crystalline solid with a molecular formula of PrCl3·3H2O and a molecular weight of 446.76 g/mol. Pr(III)TPCH has a variety of applications in scientific research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Photokatalytische Abbau von Schadstoffen
Diese Verbindung kann zur Herstellung von Pr-modifizierten TiO2-Nanopartikeln verwendet werden . Diese Nanopartikel finden Anwendung beim photokatalytischen Abbau organischer Schadstoffe. Das Vorhandensein von Praseodym verbessert die thermische Stabilität und die oberflächlichen Texturmerkmale des Katalysators, was zu einer verbesserten Abbaueffizienz führt.
Herstellung unlöslicher Praseodymverbindungen
Wässrige Lösungen von Praseodym(III)-chlorid, die Ähnlichkeiten mit der Triperchlorat-Hydratform aufweisen, werden zur Herstellung unlöslicher Praseodymverbindungen verwendet . Diese Verbindungen haben verschiedene Anwendungen, darunter die Herstellung von Pigmenten und Additiven in der Materialwissenschaft.
Wirkmechanismus
Target of Action
Praseodymium(3+);triperchlorate;hydrate, also known as DTXSID00583722, is a compound that primarily targets the biochemical processes involving praseodymium ions . Praseodymium is a rare earth metal that has unique properties, making it useful in a variety of applications.
Mode of Action
Research suggests that praseodymium ions can interact with other elements and compounds in a solution . For instance, praseodymium ions have been shown to interact with acidic cation exchange resin, affecting the sorption efficiency of metal ions .
Biochemical Pathways
Praseodymium ions are known to play a role in various chemical reactions of cells in different species and organs
Pharmacokinetics
It is known that the properties of a compound can significantly impact its bioavailability
Result of Action
It is known that praseodymium ions can interact with other elements and compounds, potentially affecting various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Praseodymium(3+);triperchlorate;hydrate. For instance, the presence of other ions in a solution can affect the interaction of praseodymium ions with their targets
Vorteile Und Einschränkungen Für Laborexperimente
Pr(III)TPCH has several advantages for laboratory experiments. It is non-toxic and has a low cost, making it an ideal reagent for a variety of experiments. However, it is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
Pr(III)TPCH has potential applications in a variety of fields, such as materials science, catalysis, and analytical chemistry. It could be used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of inorganic compounds, and as a reagent in the analysis of organic and inorganic compounds. It could also be used in the synthesis of nanomaterials, such as carbon nanotubes and graphene. Additionally, Pr(III)TPCH could be used in the development of new pharmaceuticals and drugs. Finally, Pr(III)TPCH could be used in the development of new analytical techniques and methods.
Eigenschaften
IUPAC Name |
praseodymium(3+);triperchlorate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.H2O.Pr/c3*2-1(3,4)5;;/h3*(H,2,3,4,5);1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYAAGBJSWVKIG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2O13Pr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583722 | |
| Record name | Praseodymium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51411-03-1 | |
| Record name | Praseodymium perchlorate--water (1/3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[4,4'-Bipyridine]-2,2'-dicarbonitrile](/img/structure/B1602263.png)



